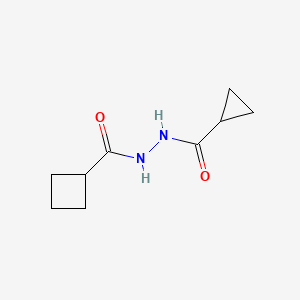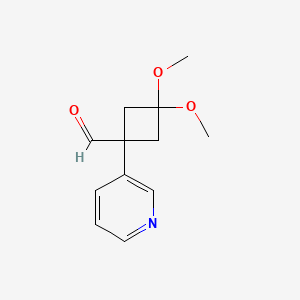
3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is characterized by a cyclobutane ring substituted with a pyridinyl group and two methoxy groups, along with an aldehyde functional group. It is primarily used in research and development settings .
Preparation Methods
The synthesis of 3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with 3,3-dimethoxycyclobutanone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyridinyl group may also interact with aromatic residues in proteins, influencing binding affinity and activity .
Comparison with Similar Compounds
Similar compounds to 3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carbaldehyde include:
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A compound with a similar pyridinyl group but different substituents on the cyclobutane ring.
3,3-Dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3,3-dimethoxy-1-pyridin-3-ylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C12H15NO3/c1-15-12(16-2)7-11(8-12,9-14)10-4-3-5-13-6-10/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
NDTNPKPPCNBSJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)(C=O)C2=CN=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


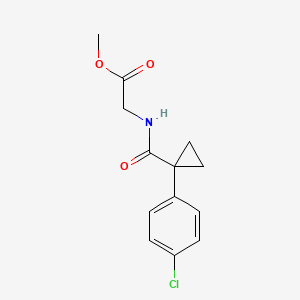
![4,4,5,5-Tetramethyl-2-(4-methylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14913216.png)
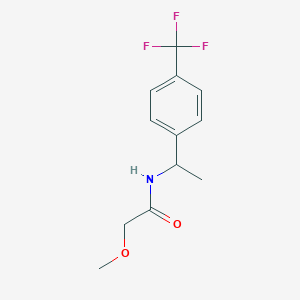

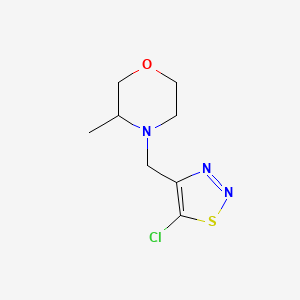
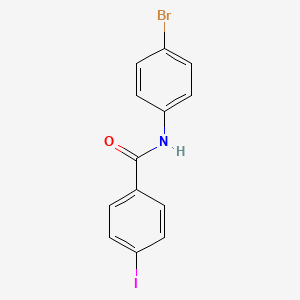
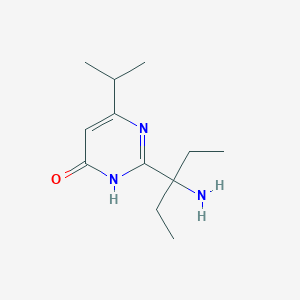
![1-Azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B14913243.png)
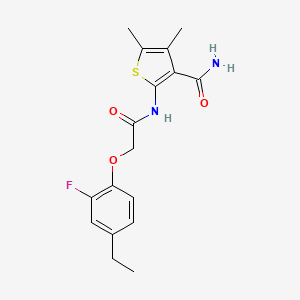
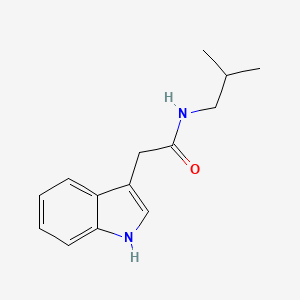
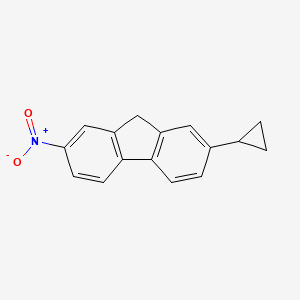
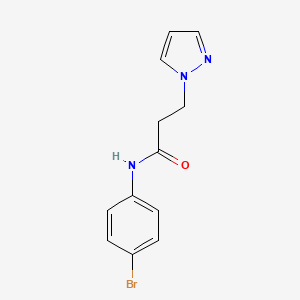
![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)
